5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.: 919119-61-2
VCID: VC15903504
InChI: InChI=1S/C16H22BNO3/c1-10-7-11-8-12(19-6)9-13(14(11)18-10)17-20-15(2,3)16(4,5)21-17/h7-9,18H,1-6H3
SMILES:
Molecular Formula: C16H22BNO3
Molecular Weight: 287.2 g/mol

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.: 919119-61-2

Cat. No.: VC15903504

Molecular Formula: C16H22BNO3

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole - 919119-61-2

Specification

CAS No. 919119-61-2
Molecular Formula C16H22BNO3
Molecular Weight 287.2 g/mol
IUPAC Name 5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C16H22BNO3/c1-10-7-11-8-12(19-6)9-13(14(11)18-10)17-20-15(2,3)16(4,5)21-17/h7-9,18H,1-6H3
Standard InChI Key AAUQGODVSUVOLU-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole features a heteroaromatic indole core substituted with methoxy (–OCH₃), methyl (–CH₃), and pinacol boronic ester groups. Its molecular formula is C₁₉H₂₅BNO₃, derived from:

  • Indole backbone: C₈H₇N

  • Methoxy group: –OCH₃ (adds C₁H₃O)

  • Methyl group: –CH₃ (adds C₁H₃)

  • Pinacol boronic ester: C₆H₁₂BO₂

The calculated molecular weight is 335.2 g/mol, consistent with analogs such as methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate (C₁₆H₂₀BNO₄, MW 301.1 g/mol) .

Structural Elucidation

The indole nitrogen is positioned at C1, with substituents at C2 (methyl), C5 (methoxy), and C7 (boronic ester). The boronic ester group adopts a planar trigonal geometry, enabling Suzuki-Miyaura cross-coupling reactions . The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents .

Synthetic Methodologies

Boronic Ester Installation

The boronic ester group is introduced via iodine-magnesium exchange followed by borylation, as demonstrated in analogous systems :

  • I/Mg Exchange: Treatment of 7-iodo-5-methoxy-2-methyl-1H-indole with iPrMgCl·LiCl generates a Grignard intermediate.

  • Borylation: Reaction with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound.

Key conditions:

  • Temperature: –78°C to –20°C

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 72–91% (based on similar protocols)

Alternative Routes

Copper-mediated cross-coupling (e.g., CuCN·2LiCl) enables functionalization of pre-borylated indoles, though this method is less common for C7-substituted derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data extrapolated from structurally related compounds :

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H1.37SingletPinacol CH₃
¹H2.46SingletC2–CH₃
¹H3.85SingletC5–OCH₃
¹H6.17–7.16MultipletAromatic H

¹³C NMR peaks for the boronic ester appear at 83–85 ppm (B–O), while the indole carbons resonate between 95–150 ppm .

Infrared (IR) Spectroscopy

  • B–O stretch: 1,350–1,310 cm⁻¹

  • C–N stretch: 1,250–1,200 cm⁻¹

  • OCH₃ stretch: 2,850–2,800 cm⁻¹

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates C–C bond formation with aryl halides, enabling access to biaryl structures. For example:
Target compound+Ar–XPd catalystAr–Indole derivative\text{Target compound} + \text{Ar–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Indole derivative}
Reaction yields exceed 75% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Medicinal Chemistry

Indole-boronic esters are precursors to protease inhibitors and kinase-targeting agents. The methoxy group enhances membrane permeability, while the boronic acid (post-hydrolysis) acts as a transition-state analog .

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